2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate
Description
2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate is an ester derivative of 9H-xanthene-9-carboxylic acid, featuring a diisopropylaminoethyl substituent. This compound combines the planar, aromatic xanthene core with a tertiary amine-functionalized ester group, imparting unique physicochemical properties.
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21/h5-12,15-16,21H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKGLSIZVBHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928126 | |
| Record name | 2-[Di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13347-41-6 | |
| Record name | 9H-Xanthene-9-carboxylic acid, 2-[bis(1-methylethyl)amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13347-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Diisopropyl)amino)ethyl 9H-xanthene-9-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013347416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thionyl Chloride Activation
The most direct route involves converting xanthene-9-carboxylic acid to its reactive acid chloride intermediate, followed by nucleophilic acyl substitution with 2-(diisopropylamino)ethanol .
Procedure :
-
Acid Chloride Formation :
Xanthene-9-carboxylic acid (1.0 equiv) is refluxed with excess thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) under nitrogen. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 equiv) accelerates the reaction. Completion is confirmed by TLC or LC-MS, typically within 4–6 hours at 25–30°C. -
Esterification :
The acid chloride is reacted with 2-(diisopropylamino)ethanol (1.2 equiv) in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base to scavenge HCl. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature overnight.
Workup :
The crude product is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the ester.
Oxalyl Chloride Activation
An alternative activation method employs oxalyl chloride ((COCl)₂), which offers milder conditions for acid-sensitive substrates.
Procedure :
-
Acid Chloride Synthesis :
Xanthene-9-carboxylic acid is treated with oxalyl chloride (1.5 equiv) in DCM at 0°C. DMF (1 drop) is added to catalyze the reaction, which proceeds to completion within 1 hour. -
Ester Coupling :
The acid chloride is combined with 2-(diisopropylamino)ethanol (1.1 equiv) and DIPEA (3.0 equiv) in acetonitrile at 0°C. The reaction is quenched with aqueous NaHCO₃, and the product is extracted into ethyl acetate.
Yield : ~80–85%, with minor byproducts from over-alkylation.
Direct Esterification via Carbodiimide Coupling
Steglich Esterification
For substrates requiring non-acidic conditions, the Steglich method using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is effective.
Procedure :
Xanthene-9-carboxylic acid (1.0 equiv), 2-(diisopropylamino)ethanol (1.5 equiv), DCC (1.2 equiv), and DMAP (0.2 equiv) are stirred in DCM at 25°C for 12–24 hours. The precipitated N,N-dicyclohexylurea is filtered, and the filtrate is concentrated.
Yield : ~75–80%, with column chromatography required to remove residual DMAP.
Transesterification from Methyl Xanthene-9-carboxylate
Base-Catalyzed Transesterification
This method leverages the reactivity of methyl esters under basic conditions to exchange alkoxy groups.
Procedure :
Methyl xanthene-9-carboxylate (1.0 equiv) is refluxed with excess 2-(diisopropylamino)ethanol (5.0 equiv) and potassium carbonate (3.0 equiv) in dry DMF at 90°C for 15 hours. The mixture is diluted with chloroform, washed with brine, and purified via distillation under reduced pressure.
Yield : ~60–65%, limited by equilibrium dynamics.
Radical Recombination Approach
Thermolysis of Xanthene Dicarboxylate Dimers
Inspired by the steric stabilization of xanthene derivatives, this method involves thermolysis of a xanthene dicarboxylate dimer to generate radicals, which recombine with the amino alcohol.
Procedure :
Ethyl xanthene-9-carboxylate dimer (1.0 equiv) is heated to 250°C in diphenylether, yielding ethyl xanthenyl-9-carboxylate radicals. These intermediates are trapped with 2-(diisopropylamino)ethanol in the presence of a radical initiator (e.g., AIBN).
Yield : ~50–55%, due to competing side reactions.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DIPEA | 25–30°C, 6h | 85–90 | >95 | High yield, scalable | HCl generation, moisture-sensitive |
| Oxalyl Chloride | (COCl)₂, DIPEA | 0°C→25°C, 2h | 80–85 | 90 | Mild conditions | Higher cost |
| Steglich | DCC, DMAP | 25°C, 24h | 75–80 | 85 | No acidic byproducts | Requires chromatography |
| Transesterification | K₂CO₃, DMF | 90°C, 15h | 60–65 | 80 | Avoids acid chlorides | Low yield, equilibrium-limited |
| Radical Recombination | AIBN, diphenylether | 250°C, 1h | 50–55 | 70 | Novel mechanism | Low efficiency, side reactions |
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted xanthene derivatives .
Scientific Research Applications
Structural Information
- Molecular Formula : C22H27NO3
- Molecular Weight : 351.46 g/mol
- IUPAC Name : 2-[(diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate
Medicinal Chemistry
This compound has been investigated for its potential use as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds within the xanthene class may exhibit anticancer properties. Studies have focused on the mechanism of action, which involves the inhibition of specific enzymes related to tumor growth. For instance, derivatives of xanthene have shown promise in targeting cancer cell lines, leading to apoptosis (programmed cell death) .
Fluorescent Probes
Due to its unique structure, this compound can serve as a fluorescent probe in biochemical assays. The xanthene moiety is known for its fluorescent properties, which can be exploited in various applications such as:
- Cell Imaging : Utilizing the fluorescence for visualizing cellular processes.
- Biomolecular Interactions : Studying interactions between proteins and nucleic acids through fluorescence resonance energy transfer (FRET).
Case Study: Protein Interaction Studies
In one study, the compound was used to monitor protein-protein interactions in live cells, demonstrating its utility as a tool for understanding complex biological systems .
Organic Synthesis
The compound acts as a reagent in organic synthesis, particularly in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
Synthetic Routes
The synthesis often involves straightforward reactions such as esterification or amination, allowing for the production of derivatives that may have enhanced properties or activities.
Photodynamic Therapy (PDT)
Photodynamic therapy is an emerging treatment modality for cancer and other diseases that utilize light-sensitive compounds. The xanthene structure can absorb light and generate reactive oxygen species (ROS) upon excitation.
Case Study: PDT Efficacy
Research has shown that xanthene derivatives can effectively induce cell death in cancer cells when activated by specific wavelengths of light, highlighting their potential role in targeted therapies .
Mechanism of Action
The mechanism of action of 2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 9H-xanthene-9-carboxylate
- Structure: The methyl ester lacks the aminoethyl group, featuring a simple methyl ester substituent.
- Key Differences: Reduced steric hindrance due to the smaller methyl group. Higher crystallinity, as evidenced by single-crystal X-ray studies (mean σ(C–C) = 0.003 Å; R factor = 0.051) . Lower solubility in polar solvents compared to the aminoethyl derivative.
Diisopropylaminoethyl xanthene-9-carboxylate methobromide
- Structure : A quaternary ammonium salt of the target compound, with a bromide counterion.
- Key Differences :
Target Compound
- Structure : Tertiary amine ester with diisopropyl groups.
- Protonatable amine group allows pH-dependent solubility, advantageous in drug delivery systems.
Physicochemical and Application Comparison
Research Findings and Trends
- Structural Insights : The xanthene core remains planar across derivatives, but ester substituents significantly influence packing and intermolecular interactions .
- Drug Delivery : The target compound’s tertiary amine may enhance bioavailability compared to the methyl ester, as seen in analogous prodrug systems .
- Industrial Relevance : Methobromide’s ionic nature aligns with surfactant applications, while the target compound’s balance of lipophilicity and reactivity supports drug development.
Biological Activity
2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate, with the CAS number 13347-41-6, is a synthetic compound derived from xanthene. Its structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula: C22H27NO3
- Molecular Weight: 353.45 g/mol
- IUPAC Name: 9H-Xanthene-9-carboxylic acid, 2-[bis(1-methylethyl)amino]ethyl ester
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation: Similar compounds have shown the ability to modulate neurotransmitter receptors, particularly those associated with the central nervous system. The xanthene structure is known for its ability to enhance receptor activity, potentially acting as a positive allosteric modulator for metabotropic glutamate receptors (mGluRs) .
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, affecting pathways related to neurotransmitter metabolism and signaling. This could lead to alterations in synaptic transmission and neuroplasticity .
- Antimicrobial Activity: Preliminary studies suggest that xanthene derivatives exhibit antimicrobial properties, which could be relevant for therapeutic applications against bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption: The compound's lipophilicity may facilitate its absorption through biological membranes.
- Distribution: Due to its molecular structure, it likely distributes widely in tissues, particularly in the nervous system.
- Metabolism and Excretion: Metabolic pathways may involve phase I and phase II reactions, leading to various metabolites that could exhibit different biological activities.
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Study:
A study investigated the effects of xanthene derivatives on mGluR1 receptors. The findings indicated that compounds with similar structures could enhance receptor activity, suggesting potential applications in treating neurodegenerative diseases . -
Antimicrobial Efficacy:
Research on related xanthene compounds demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound might possess similar properties . -
Toxicology Assessment:
Toxicological evaluations have shown that certain xanthene derivatives exhibit low toxicity profiles in vitro and in vivo, making them suitable candidates for further pharmacological development .
Q & A
Basic: What is the molecular structure of 2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate, and how does its stereochemistry influence reactivity?
The compound features a xanthene core (a tricyclic aromatic system with oxygen atoms at positions 1 and 8) esterified with a 2-[(diisopropyl)amino]ethyl group. The planar xanthene system enables π-π interactions, while the diisopropylamino group introduces steric hindrance and basicity, influencing nucleophilic reactivity. Stereoelectronic effects from the ester linkage and tertiary amine can modulate solubility and stability in polar solvents .
Methodological Insight : Confirm structural assignments via single-crystal X-ray diffraction (as demonstrated for methyl 9H-xanthene-9-carboxylate in ) and compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities.
Basic: What synthetic strategies are commonly employed to prepare this compound?
Key steps include:
Xanthene Core Formation : Acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone derivatives (e.g., via Friedel-Crafts acylation or Ullmann coupling) to generate the xanthene scaffold .
Esterification : Coupling the xanthene-9-carboxylic acid with 2-(diisopropylamino)ethanol using DCC/DMAP or carbodiimide-based activation .
Purification : Chromatography or recrystallization to isolate the product, with purity verified via HPLC (≥95%) .
Critical Step : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or ester hydrolysis.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria of the diisopropyl group) or crystal packing distortions.
- NMR : Use variable-temperature NMR to detect conformational exchange broadening. For example, coalescence temperatures >298 K suggest slow rotation around the C-N bond .
- X-ray Crystallography : Compare bond lengths and angles with DFT-optimized geometries to identify steric strain or non-covalent interactions (e.g., C-H···O) that distort the solid-state structure .
- IR/Raman : Validate ester carbonyl stretching frequencies (expected ~1720 cm⁻¹) to confirm absence of hydrolysis .
Example : Methyl 9H-xanthene-9-carboxylate exhibits a mean σ(C–C) = 0.003 Å in X-ray data, highlighting high structural precision .
Advanced: What strategies optimize the synthetic yield of this compound at scale?
Challenge : Diisopropylamino groups may chelate metal impurities; pre-treat solvents with molecular sieves to mitigate side reactions .
Advanced: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Thermal Stability : Decomposition occurs >150°C (DSC/TGA data recommended). Store at –20°C under inert atmosphere .
- Photostability : The xanthene core is prone to photooxidation. Use amber vials and avoid UV light exposure .
- Hydrolytic Sensitivity : Ester bonds degrade in aqueous acidic/basic conditions. Monitor pH in biological assays (e.g., buffer pH 6–8) .
Analytical Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to quantify degradation products .
Advanced: How can computational modeling guide the design of derivatives with enhanced fluorescence properties?
- TD-DFT Calculations : Predict absorption/emission wavelengths by modeling excited-state transitions. For example, substituting electron-donating groups (e.g., –OCH₃) at position 3 or 6 redshifts emission .
- Molecular Dynamics : Simulate solvent effects on fluorescence quantum yield; polar aprotic solvents (e.g., DMSO) enhance emission by reducing non-radiative decay .
Case Study : 9-Aryl-9-xanthenols exhibit pH-dependent fluorescence via modulation of intramolecular charge transfer (ICT) states .
Advanced: What are the challenges in characterizing byproducts during synthesis, and how can they be addressed?
Common byproducts include:
- Over-alkylated derivatives : Detect via HRMS (e.g., [M+56]+ for ethyl adducts) .
- Hydrolysis products : Identify free carboxylic acid (xanthene-9-carboxylic acid) via IR (broad –OH stretch ~2500 cm⁻¹) .
Resolution : Employ orthogonal purification (e.g., reverse-phase HPLC followed by ion-exchange chromatography) and spiking experiments with authentic standards .
Advanced: How can researchers leverage this compound as a scaffold for developing pH-sensitive probes?
The tertiary amine’s protonation/deprotonation alters electron density on the xanthene ring, enabling ratiometric fluorescence.
- Design : Introduce electron-withdrawing groups (e.g., –NO₂) at position 4 to amplify pH sensitivity (pKa ~6–8) .
- Validation : Measure fluorescence lifetime (time-correlated single-photon counting) to confirm ICT mechanism .
Example : 9-Aryl-xanthenols show a 100-fold fluorescence increase at pH 5 vs. 8, ideal for lysosomal imaging .
Advanced: What methodologies assess the compound’s interactions with biomacromolecules (e.g., proteins)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to serum albumin or enzymes .
- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrophobic pockets complementary to the xanthene core .
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding (e.g., α-helix to β-sheet transitions) .
Case Study : Carboxyxanthones bind to human serum albumin with Kd ≈ 10⁻⁶ M, driven by π-stacking and hydrogen bonding .
Advanced: How do substituent effects influence the compound’s electrochemical behavior?
- Cyclic Voltammetry (CV) : The xanthene ring undergoes reversible oxidation (~+1.2 V vs. Ag/AgCl), while the diisopropylamino group shows irreversible oxidation (~+0.8 V) .
- Substituent Impact : Electron-donating groups (e.g., –OCH₃) lower oxidation potentials, enhancing redox activity in catalytic applications .
Application : Functionalized xanthenes serve as redox mediators in bioelectrochemical sensors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
